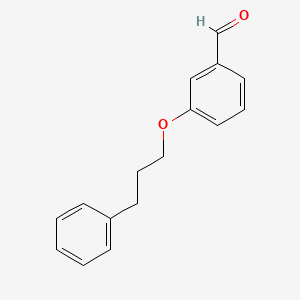

3-(3-Phenylpropoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

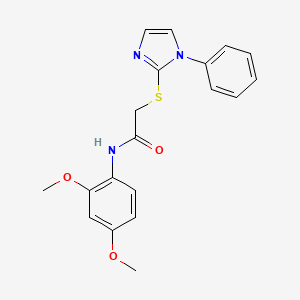

3-(3-Phenylpropoxy)benzaldehyde is a chemical compound with the molecular formula C16H16O2 . It is used mainly in research and development of new chemical compounds .

Molecular Structure Analysis

The molecular structure of 3-(3-Phenylpropoxy)benzaldehyde can be represented by the InChI code: 1S/C16H16O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2 .Physical And Chemical Properties Analysis

3-(3-Phenylpropoxy)benzaldehyde has a molecular weight of 240.3 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Synthesis of Naphthalen-2-ols and Naphthoquinones

- Martínez et al. (2005) describe the synthesis of 3-phenyl-2-naphthols and 3-phenyl-1,2-naphthoquinones from 2-(2-oxo-3-phenylpropyl)benzaldehydes, showcasing the use of these compounds in novel synthesis methods (Martínez et al., 2005).

Microwave-Assisted Synthesis of 3-Phenylpropionic Acids

- Sharma et al. (2003) reported a rapid and efficient method to synthesize 3-phenylpropionic acids from benzaldehyde under microwave irradiation, highlighting an advanced technique in chemical synthesis (Sharma et al., 2003).

Ionic Liquid Application in Organic Synthesis

- Verdía et al. (2017) discussed using ionic liquids for the Knoevenagel condensation between benzaldehyde and malononitrile, demonstrating an eco-friendly approach in organic synthesis (Verdía et al., 2017).

Photocatalytic Conversion of Benzyl Alcohol

- Lima et al. (2017) explored the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride, showing an environmentally friendly catalyst application (Lima et al., 2017).

Renewable Benzyl Alcohol Production

- Pugh et al. (2015) investigated the biosynthesis of benzyl alcohol from glucose using engineered Escherichia coli, representing a renewable approach to chemical production (Pugh et al., 2015).

Catalysis in Chemical Reactions

- Research by Sharma et al. (2012) and others have focused on catalysis in the oxidation of benzyl alcohol to benzaldehyde, highlighting the role of various catalysts in such chemical reactions (Sharma et al., 2012).

Safety and Hazards

3-(3-Phenylpropoxy)benzaldehyde is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing mist/vapors/spray, washing skin thoroughly after handling, and using only in well-ventilated areas .

properties

IUPAC Name |

3-(3-phenylpropoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQFENNLCJFNBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Phenylpropoxy)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)

![Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2581477.png)

![N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2581479.png)

![4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2581488.png)

![5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile](/img/structure/B2581490.png)